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Compound of Interest

Compound Name: GSK3739936

Cat. No.: B15563683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the allosteric HIV-1 integrase inhibitor (ALLINI)

GSK3739936 with other prominent compounds in its class. The information presented is based

on available preclinical data and is intended to assist researchers in understanding the

nuanced differences in the performance and characteristics of these novel antiretroviral agents.

Introduction to Allosteric HIV-1 Integrase Inhibitors
Allosteric HIV-1 integrase inhibitors (ALLINIs) represent a promising class of antiretroviral drugs

with a unique mechanism of action. Unlike integrase strand transfer inhibitors (INSTIs) that

target the catalytic site of the HIV-1 integrase (IN), ALLINIs bind to a distinct allosteric site at

the dimer interface of the IN catalytic core domain (CCD).[1][2][3] This binding pocket is also

utilized by the host cellular cofactor lens epithelium-derived growth factor (LEDGF)/p75.[2][4]

The primary antiviral mechanism of ALLINIs is the induction of aberrant IN multimerization,

which disrupts the normal process of viral maturation, leading to the formation of non-infectious

virions with eccentric cores. Additionally, by competing with LEDGF/p75, ALLINIs can also

interfere with the integration of viral DNA into the host genome during the early phase of

infection.

Comparative Analysis of In Vitro Efficacy
The following tables summarize the in vitro antiviral activity, inhibition of the IN-LEDGF/p75

interaction, and cytotoxicity of GSK3739936 and other selected ALLINIs.
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Table 1: Antiviral Activity (EC50) of Allosteric HIV-1 Integrase Inhibitors

Compound HIV-1 Strain EC50 (nM) Cell Line Reference

GSK3739936 NL4.3 1.7 MT-2
[GSK3739936

(BMS-986180)

BI-224436 NL4.3 <15 Various

BI-224436 HXB2 7.2 PBMCs

GS-9822 IIIb Low nM MT-4

GS-9822 NL4.3 Low nM MT-4

MUT871 NL4-3 3.1 MT-4

MUT871 HXB2 1.4 MT-4

BDM-2 NL4-3 8.7 MT-4

BDM-2 HXB2 4.5 MT-4

S-I-82 NL4-3 - MT-4

CX14442 IIIb >1000 MT-4

CX14442 NL4.3 >1000 MT-4

Table 2: Inhibition of IN-LEDGF/p75 Interaction (IC50) and Cytotoxicity (CC50)
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Compound
IC50 (nM) (IN-
LEDGF/p75)

CC50 (µM) Cell Line Reference

GSK3739936 11.1 >20 MT-2
[GSK3739936

(BMS-986180)

BI-224436 - >90 Various

GS-9822 6.9 ~15 MT-4

MUT871 14 >100 MT-4

BDM-2 - >100 MT-4

S-I-82 820 >100 MT-4

[Biological and

Structural

Analyses of New

Potent Allosteric

Inhibitors of HIV-

1 Integrase]

CX14442 1577 >100 MT-4

Resistance Profiles
A critical aspect of any antiretroviral agent is its resistance profile. For ALLINIs, resistance

mutations typically emerge in the IN region that forms the allosteric binding pocket.

Table 3: Key Resistance Mutations for Allosteric HIV-1 Integrase Inhibitors

Compound
Primary Resistance
Mutations

Fold Change in
EC50

Reference

GSK3739936 A128T Significant resistance

BI-224436 A128T, A128N, L102F
2.9 (A128T), 64

(A128N), 61 (L102F)

General ALLINIs A128T

Marked resistance to

aberrant

multimerization
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Importantly, ALLINIs generally do not show cross-resistance with INSTIs, as they target a

different site on the integrase enzyme. For instance, BI-224436 retains full activity against

viruses with common INSTI resistance mutations such as N155S, Q148H, and E92Q.

Pharmacokinetic Properties
The preclinical pharmacokinetic profiles of these inhibitors provide insights into their potential

for clinical development.

Table 4: Comparative Pharmacokinetic Parameters
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Compound Species Clearance
Bioavailabil
ity (F)

Half-life
(t1/2)

Reference

GSK3739936

(as a lead

compound)

Rat
Low to

moderate
Good -

[Design,

Synthesis,

and

Preclinical

Profiling of

GSK3739936

(BMS-

986180), an

Allosteric

Inhibitor of

HIV-1

Integrase

with Broad-

Spectrum

Activity

toward

124/125

Polymorphs]

BI-224436 Rat
0.7% of

hepatic flow
54% -

BI-224436 Monkey
23% of

hepatic flow
82% -

BI-224436 Dog
8% of hepatic

flow
81% -

S/GSK13495

72

(Dolutegravir)

Human - - ~15 h

GS-9822
Rat, Dog,

Monkey

Low systemic

clearance

Favorable

oral PK
-

Experimental Protocols
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In Vitro Antiviral Activity Assay (MT-4 Cell-Based)
This protocol is a common method to determine the efficacy of antiviral compounds against

HIV-1.

Cell Preparation: MT-4 cells, a human T-cell line highly susceptible to HIV-1, are seeded in

96-well microplates.

Compound Dilution: The test compounds (e.g., GSK3739936 and comparators) are serially

diluted to a range of concentrations.

Infection: The MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4.3

or IIIb) at a predetermined multiplicity of infection (MOI).

Treatment: The diluted compounds are added to the infected cell cultures. Control wells with

infected/untreated cells and uninfected/untreated cells are included.

Incubation: The plates are incubated for 4-5 days to allow for viral replication and the

induction of cytopathic effects (CPE).

Quantification of Antiviral Effect: The antiviral activity is assessed by measuring the inhibition

of virus-induced CPE. This is typically quantified using a cell viability assay, such as the MTT

assay, which measures the metabolic activity of living cells.

Data Analysis: The 50% effective concentration (EC50), the concentration of the compound

that inhibits viral replication by 50%, is calculated from the dose-response curves. The 50%

cytotoxic concentration (CC50) is determined in parallel using uninfected cells to assess the

compound's toxicity. The selectivity index (SI = CC50/EC50) is then calculated to evaluate

the therapeutic window of the compound.

Homogeneous Time-Resolved Fluorescence (HTRF)
Assay for IN-LEDGF/p75 Interaction
This assay is used to quantify the ability of ALLINIs to inhibit the interaction between HIV-1

integrase and its cellular cofactor LEDGF/p75.

Reagent Preparation:
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Recombinant HIV-1 integrase (IN) is tagged, for example, with a 6xHis tag.

The IN-binding domain (IBD) of LEDGF/p75 is tagged with a different tag, such as a FLAG

tag.

An anti-6His antibody conjugated to a FRET donor (e.g., Europium cryptate).

An anti-FLAG antibody conjugated to a FRET acceptor (e.g., XL665).

Assay Procedure:

Tagged IN and tagged LEDGF/p75-IBD are incubated together in a microplate well in the

presence of varying concentrations of the test inhibitor.

The anti-tag antibodies (donor and acceptor) are then added to the wells.

Signal Detection:

If IN and LEDGF/p75-IBD interact, the donor and acceptor fluorophores are brought into

close proximity, resulting in a FRET signal upon excitation of the donor.

The HTRF signal is measured using a plate reader capable of time-resolved fluorescence

detection.

Data Analysis:

The inhibition of the IN-LEDGF/p75 interaction by the compound leads to a decrease in

the FRET signal.

The 50% inhibitory concentration (IC50) is calculated from the dose-response curve,

representing the concentration of the inhibitor required to block 50% of the protein-protein

interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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